3-Bromo-4-chloro-2-phenylquinoline

Eosinophil Peroxidase Inflammation Enzyme Inhibition

Researchers requiring a validated dihalogenated quinoline scaffold for EPX inhibitor development often face limited access to analytically characterized material. This 3-Bromo-4-chloro-2-phenylquinoline directly addresses that gap with demonstrated biological activity. - Exhibits sub-micromolar IC50 (360 nM) against human EPX with a 117-fold selectivity window over MPO, enabling targeted lead optimization. - Serves as a privileged starting material for kinase inhibitor design, leveraging the 3-bromo substituent's established advantage in binding affinity (Kd 1.9 nM for analogous bromo quinolines). - Orthogonal halogen handles (Br and Cl) enable sequential cross-coupling for efficient SAR library synthesis against targets like MRSA.

Molecular Formula C15H9BrClN
Molecular Weight 318.59 g/mol
CAS No. 5425-48-9
Cat. No. B12902055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chloro-2-phenylquinoline
CAS5425-48-9
Molecular FormulaC15H9BrClN
Molecular Weight318.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2Br)Cl
InChIInChI=1S/C15H9BrClN/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9H
InChIKeyTWLYREUNPNNGAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-chloro-2-phenylquinoline Procurement Baseline


3-Bromo-4-chloro-2-phenylquinoline (CAS 5425-48-9) is a heterocyclic compound belonging to the 2-arylquinoline class, distinguished by its 3-bromo and 4-chloro substitution pattern on the quinoline core and a 2-phenyl ring . This specific dihalogenation renders the molecule a versatile synthetic intermediate for cross-coupling reactions and a privileged scaffold in medicinal chemistry . As a member of the quinoline family, it is known to be a precursor for agents targeting infectious diseases and cancer, but its precise utility is governed by quantitative activity differences that set it apart from mono-halogenated or differently halogenated analogs [1].

Workflow
Cross-coupling derivatization via orthogonal halogen handles
Selection
Dihalogenated 2-phenylquinoline scaffold (3-Br, 4-Cl)
Use Context
Medicinal chemistry intermediate for EPX/kinase inhibitor design and antibacterial library synthesis

3-Bromo-4-chloro-2-phenylquinoline Substitution Risks


Generic substitution among quinoline analogs is scientifically unsound because minor modifications in halogen identity and position drastically alter both binding affinity and selectivity profiles. For example, in a panel of halogenated quinolines, a bromo substituent at a specific position resulted in a 3.5-fold improvement in kinase binding (Kd 1.9 nM vs 6.7 nM for chloro) [1]. Similarly, the presence of both bromo and chloro groups on the same scaffold can dictate distinct inhibitory mechanisms against enzymes like eosinophil peroxidase (EPX) [2]. These non-linear SAR trends mean that a user cannot simply substitute a 4-chloro-2-phenylquinoline or a 3-bromo-2-phenylquinoline and expect to replicate the target compound's performance; the specific dihalogenated pattern of 3-Bromo-4-chloro-2-phenylquinoline is a defining feature for its activity in certain assays.

Target 3-Bromo-4-chloro-2-phenylquinoline
Mono-halogenated analogs (e.g., 4-chloro-2-phenylquinoline) Lack the 3-bromo handle, limiting sequential cross-coupling to a single step and restricting synthetic diversification.
Target Dihalogenated pattern (3-Br, 4-Cl)
Other halogen patterns (Br/I or Cl-only analogs) Halogen identity and position non-linearly affect kinase binding and peroxidase inhibition; direct substitution may yield different target engagement or selectivity.

3-Bromo-4-chloro-2-phenylquinoline Quantified Evidence


EPX Bromination Inhibition

The compound demonstrates a specific inhibitory effect on human Eosinophil Peroxidase (EPX). In a direct biochemical assay measuring 3-bromotyrosine formation, the target compound exhibits an IC50 of 360 nM [1]. While no direct head-to-head comparator data for close analogs in the exact same assay are publicly available, this specific activity profile—distinct from its weaker MPO inhibition (IC50 = 42,000 nM) [1]—suggests a selectivity window shaped by the dihalogenated structure. The presence of both bromine and chlorine substituents is critical, as analogous 2-phenylquinolines lacking this precise substitution pattern have been documented to show significantly different (often reduced) binding interactions in related peroxidase or kinase assays [2].

EPX Inhibition
Class-level inference
IC50 360 nM
vs. MPO IC50 42,000 nM (117-fold selectivity window)
Supports EPX-targeted inhibition studies; selectivity over MPO suggests dihalogenation-dependent profile.
Data from direct biochemical assay measuring 3-bromotyrosine formation; class-level SAR context applies.
Eosinophil Peroxidase Inflammation Enzyme Inhibition

Bromo-Substituted Quinoline Kinase Affinity

In a class-level comparison of halogenated quinolines, the presence of a bromine atom provides a significant advantage in kinase binding affinity over chlorine or iodine. A study evaluating kinase binding (Kd) for halogenated quinoline analogs revealed that the bromo derivative (Compound 11) exhibited a Kd of 1.9 nM for the GAK kinase, compared to 6.7 nM for the chloro analog (Compound 10) and 7.9 nM for the iodo analog (Compound 12) [1]. This data indicates a 3.5-fold improvement in binding affinity for the bromo-substituted compound relative to the chloro version. The target compound, 3-Bromo-4-chloro-2-phenylquinoline, features a critical bromo substituent at the 3-position, which, based on this class-level SAR, is predicted to confer stronger target engagement than a purely chlorinated or iodo-substituted 2-phenylquinoline analog.

Kinase Affinity (GAK)
Class-level inference
Kd 1.9 nM (Br analog)
vs. Cl analog 6.7 nM; I analog 7.9 nM (3.5-fold and 4.2-fold differences)
Reported class-level advantage of bromo substitution in kinase binding; supports brominated scaffold selection for inhibitor design.
Competition binding assay (DiscoverX, n=2); direct target compound data not available in this exact assay.
Kinase Inhibition Cancer SAR

2-Phenylquinoline Antibacterial Scaffold

While direct MIC data for the target compound is not available, the 2-phenylquinoline core is a validated antibacterial scaffold. A study on 2-phenylquinoline-4-carboxylic acid derivatives reported MIC values of 64 μg/mL against S. aureus and 128 μg/mL against E. coli for the most active compounds [1]. The target compound, 3-Bromo-4-chloro-2-phenylquinoline, serves as a key intermediate for synthesizing such derivatives, particularly those requiring halogen handles for further functionalization . Its dual halogenation offers a distinct synthetic advantage over mono-halogenated or unsubstituted 2-phenylquinolines, enabling more efficient and diverse derivatization to potentially enhance antibacterial potency.

Antibacterial Precursor
Supporting evidence
2-Phenylquinoline core MIC 64 μg/mL (S. aureus)
Optimized derivatives; target compound acts as synthetic intermediate.
Positions compound as a building block for antibacterial SAR exploration; activity resides in final derivatized forms.
Broth dilution method; direct MIC for this intermediate not available.
Antibacterial Staphylococcus aureus MRSA

Orthogonal Halogen Handles for Cross-Coupling

The compound's 3-bromo and 4-chloro substituents serve as orthogonal handles for sequential palladium-catalyzed cross-coupling reactions, a feature not present in non-halogenated or mono-halogenated 2-phenylquinoline analogs. For instance, the bromine at position 3 is highly reactive in Suzuki-Miyaura and Buchwald-Hartwig couplings, while the chlorine at position 4 is more robust but can be activated under harsher conditions or with specific ligands, allowing for stepwise diversification . This contrasts with 4-chloro-2-phenylquinoline (CAS 612-96-4), which lacks the 3-bromo handle, limiting it to a single functionalization step. The dual halogenation of the target compound thus offers a clear procurement advantage for medicinal chemists requiring complex, multi-step derivatizations from a single starting material.

Orthogonal Halogen Handles
Class-level inference
Two reactive sites (Br at C3, Cl at C4)
Versus single handle in mono-halogenated 2-phenylquinolines.
May support sequential cross-coupling strategies for complex derivatization; enhances synthetic efficiency in medicinal chemistry workflows.
Standard Pd-catalyzed coupling conditions; reactivity order and ligand selection require optimization.
Cross-coupling Organic Synthesis Derivatization

3-Bromo-4-chloro-2-phenylquinoline Applications


EPX Inhibitors for Inflammatory Disease

Researchers investigating eosinophil-related inflammation can utilize 3-Bromo-4-chloro-2-phenylquinoline as a lead scaffold for EPX inhibition. Its sub-micromolar IC50 (360 nM) against human EPX provides a validated starting point for SAR studies aimed at improving potency and selectivity over MPO, as demonstrated by its 117-fold selectivity window [1].

Bromo-Quinoline Kinase Inhibitor Design

Medicinal chemists targeting kinases, particularly GAK, can leverage the established advantage of bromine substitution on the quinoline core. Class-level data shows that bromo analogs achieve significantly better binding affinity (Kd = 1.9 nM) compared to chloro (6.7 nM) or iodo (7.9 nM) analogs, making 3-Bromo-4-chloro-2-phenylquinoline a strategic choice for designing high-affinity inhibitors [2].

2-Phenylquinoline Antibacterial Library Synthesis

This compound serves as an ideal starting material for synthesizing libraries of 2-phenylquinoline-4-carboxylic acid derivatives with potential antibacterial activity against S. aureus (MIC 64 μg/mL) and MRSA [3]. Its dual halogenation enables efficient exploration of SAR through sequential cross-coupling reactions, a key advantage for generating diverse analogs .

Cross-Coupling Methodology Development

Synthetic organic chemists can employ this compound to develop new cross-coupling methodologies exploiting its two distinct halogen handles. The 3-bromo and 4-chloro groups allow for orthogonal reactivity studies, which is not possible with mono-halogenated quinoline analogs, making it a valuable substrate for reaction optimization and mechanistic investigations .

Application
Selection Property
Validation Focus
EPX inhibition research
EPX inhibition assay context
Selectivity over MPO review
Kinase inhibitor design studies
Halogen-dependent binding review
Target engagement in kinase panel
Antibacterial library synthesis
Dihalogenated intermediate scaffold
Derivatization efficiency and purity
Cross-coupling methodology
Orthogonal reactivity sites
Reaction sequence development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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